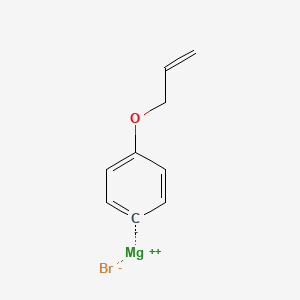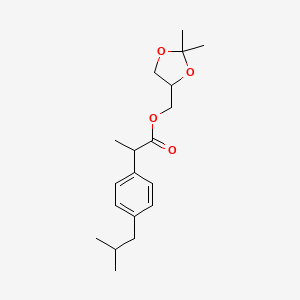
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate is a complex organic compound with the molecular formula C19H28O4 and a molecular weight of 320.423 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring and a benzene ring substituted with an isobutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves several steps. One common method includes the reaction of alpha-Methyl-4-(2-methylpropyl)benzeneacetate with 2,2-Dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different substituents on the benzene ring.
Phenolic compounds: These compounds have similar aromatic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C19H28O4/c1-13(2)10-15-6-8-16(9-7-15)14(3)18(20)21-11-17-12-22-19(4,5)23-17/h6-9,13-14,17H,10-12H2,1-5H3 |
InChI Key |
UXQQIDYZHHEZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2COC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)
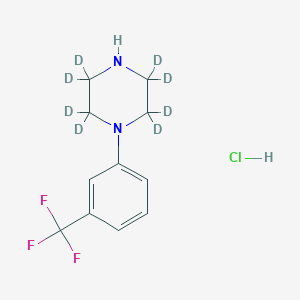
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
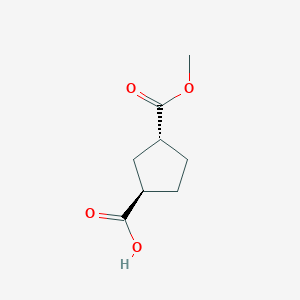
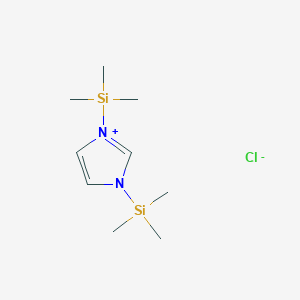


![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
